(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Description
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-7-10(18-2)4-5-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNUEWNNYMQRS-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=C1C=CC(=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440435 | |
| Record name | (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355840-03-8 | |
| Record name | (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyindole.
Alkylation: The indole is alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(6-methoxy-1H-indol-3-yl)acetate.
Amination: The ester is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale alkylation and amination reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Chiral Resolution: Industrial-scale chiral resolution methods, including simulated moving bed chromatography, are employed to separate the ®-enantiomer efficiently.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Serves as a probe in studying enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to tryptophan and serotonin derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with serotonin receptors, enzymes like tryptophan hydroxylase, and other indole-binding proteins.
Pathways Involved: It may modulate neurotransmitter pathways, influencing serotonin levels and related signaling cascades.
Comparison with Similar Compounds
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- Key Difference : Lacks the 6-methoxy group on the indole ring.
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
- Key Difference : Substitutes 6-methoxy with 5-fluoro on the indole.
- Impact : Fluorine’s electron-withdrawing nature may alter electronic distribution, affecting binding affinity in receptor interactions. The 5-fluoro analog could exhibit enhanced metabolic stability but reduced solubility compared to the methoxy derivative .
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide
- Key Difference: Replaces the amino acid ester with an amide-linked phenylpropanamide chain.
Stereochemical Variants
(S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Key Difference : Replaces indole with a 4-fluorophenyl group.
Ester Group Modifications
Butyl 2-amino-3-(1H-indol-3-yl)propanoate
- Key Difference : Ethyl ester replaced with butyl.
tert-Butyl 2-(Diphenylmethyleneamino)-3-(6-methoxy-1H-indol-3-yl)propanoate
- Key Difference: tert-Butyl ester and diphenylmethyleneamino protection.
- Impact: The bulky tert-butyl group may hinder enzymatic degradation, while the diphenylmethyleneamino group could mask the amino functionality, altering reactivity .
Physicochemical and Pharmacological Data Comparison
Biological Activity
(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate, also known as a derivative of tryptophan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that include an ethyl group, an amino group, and a methoxy-substituted indole moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molecular Weight : 234.25 g/mol
- CAS Number : 399030-99-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure is known for its role in neurotransmission and modulation of several receptor systems, particularly serotonin receptors. This compound may exhibit:
- Serotonergic Activity : By mimicking serotonin or interacting with serotonin receptors, it could influence mood and anxiety levels.
- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals, thus providing neuroprotective effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, research involving similar indole derivatives demonstrated significant inhibition of viral entry into host cells, particularly against SARS-CoV-2. The compounds showed low cytotoxicity and effective inhibition at micromolar concentrations, suggesting a favorable therapeutic index for further development .
Neuroprotective Effects
In vitro studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress pathways. The antioxidant activity associated with the methoxy group can potentially mitigate neuronal damage caused by oxidative stress .
Study on Antiviral Activity
A recent investigation evaluated the antiviral efficacy of various indole-based compounds using a high-throughput screening method against SARS-CoV-2. The study reported that certain derivatives exhibited IC₅₀ values around 10 μM without significant cytotoxicity at concentrations up to 100 μM . This indicates a promising avenue for therapeutic development against viral infections.
Neuroprotective Study
Another study focused on the neuroprotective properties of related compounds in models of oxidative stress. The results indicated that these compounds could significantly reduce markers of oxidative damage in neuronal cells, showcasing their potential for treating neurodegenerative diseases .
Data Table: Biological Activity Summary
| Activity Type | Compound | IC₅₀ (μM) | CC₅₀ (μM) | Notes |
|---|---|---|---|---|
| Antiviral | Indole Derivative | ~10 | >100 | Effective against SARS-CoV-2 |
| Neuroprotective | Related Compounds | N/A | N/A | Reduced oxidative stress in neuronal cells |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
